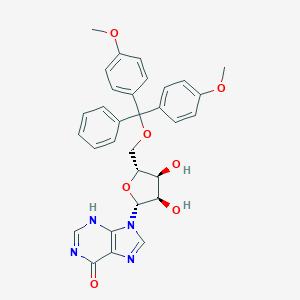

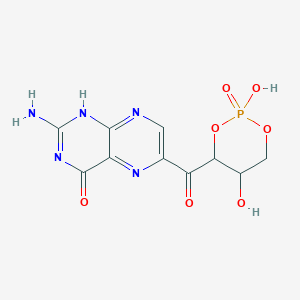

5'-O-DMT-rI

Vue d'ensemble

Description

. Il s'agit d'un dérivé de la riboinosine, modifié par un groupe protecteur diméthoxytrityl (DMT) en position 5'. Cette modification est cruciale pour son rôle dans la synthèse d'oligonucléotides, car elle protège le groupe hydroxyle pendant le processus de synthèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5'-O-DMT-rI implique généralement la protection du groupe hydroxyle en position 5' de la riboinosine par un groupe diméthoxytrityl. Ceci est réalisé par une réaction avec le chlorure de diméthoxytrityl en présence d'une base telle que la pyridine . Les conditions réactionnelles impliquent généralement l'agitation des réactifs à température ambiante pendant plusieurs heures pour assurer une protection complète du groupe hydroxyle.

Méthodes de production industrielle

Dans un contexte industriel, la production du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de conditions réactionnelles contrôlées pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques chromatographiques pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 5'-O-DMT-rI subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer le groupe protecteur DMT.

Substitution : Le groupe DMT peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour éliminer le groupe DMT.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de riboinosine protégés et déprotégés, qui sont utilisés dans la synthèse ultérieure d'oligonucléotides .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses principales applications :

Mécanisme d'action

Le mécanisme d'action du this compound implique son rôle de dérivé de riboinosine protégé. Le groupe DMT protège le groupe hydroxyle en position 5' pendant la synthèse d'oligonucléotides, empêchant les réactions indésirables et garantissant la formation de la séquence correcte de nucléotides. Le groupe DMT peut être éliminé sélectivement en milieu acide, permettant des modifications et des étapes de synthèse supplémentaires .

Applications De Recherche Scientifique

5’-O-DMT-rI has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mécanisme D'action

The mechanism of action of 5’-O-DMT-rI involves its role as a protected riboinosine derivative. The DMT group protects the 5’-hydroxyl group during oligonucleotide synthesis, preventing unwanted reactions and ensuring the correct sequence of nucleotides is formed. The DMT group can be selectively removed under acidic conditions, allowing for further modifications and synthesis steps .

Comparaison Avec Des Composés Similaires

Le 5'-O-DMT-rI est unique dans son application spécifique à la synthèse d'oligoribonucléotides. Les composés similaires comprennent :

5'-O-DMT-rA (5'-O-Diméthoxytrityl-riboadénosine) : Utilisé pour la synthèse d'oligoribonucléotides contenant de l'adénosine.

5'-O-DMT-rC (5'-O-Diméthoxytrityl-ribocytidine) : Utilisé pour la synthèse d'oligoribonucléotides contenant de la cytidine.

5'-O-DMT-rG (5'-O-Diméthoxytrityl-riboguanosine) : Utilisé pour la synthèse d'oligoribonucléotides contenant de la guanosine.

Ces composés partagent des groupes protecteurs similaires et sont utilisés dans la synthèse d'oligoribonucléotides spécifiques, mais le this compound est spécifiquement adapté à la riboinosine .

Propriétés

IUPAC Name |

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVLEMIGAJLIN-BQOYKFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

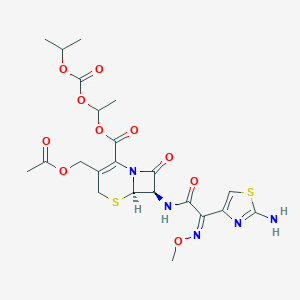

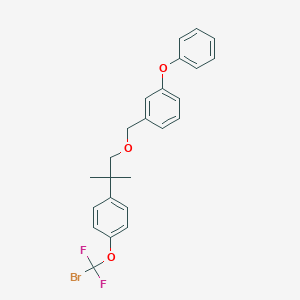

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)

![(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B54233.png)

![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)